molecular formula C17H25NO4 B11484626 Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate

Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate

Cat. No.: B11484626
M. Wt: 307.4 g/mol
InChI Key: NCTGPZKOADTFEF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-oxo-1-oxaspiro[45]dec-3-en-4-yl)piperidine-4-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

The synthesis of Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene, followed by partial de-ethoxycarbonylation through distillation . This process yields the desired spirocyclic compound with high purity.

Chemical Reactions Analysis

Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate can be compared with similar spirocyclic compounds such as:

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 1-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C17H25NO4/c1-2-21-16(20)13-6-10-18(11-7-13)14-12-15(19)22-17(14)8-4-3-5-9-17/h12-13H,2-11H2,1H3

InChI Key

NCTGPZKOADTFEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=O)OC23CCCCC3

Origin of Product

United States

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